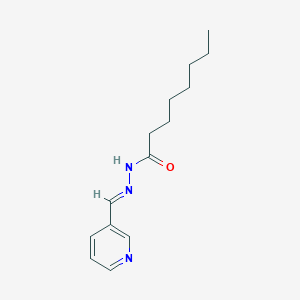
N'-octanoyl-3-phenylacrylohydrazide
Overview
Description
N-octanoyl-3-phenylacrylohydrazide (OPAH) is a chemical compound that has gained significant attention in the field of scientific research due to its numerous potential applications. OPAH is a hydrazide derivative that has been synthesized using various methods. The compound has been found to exhibit biochemical and physiological effects, making it useful in different fields of research.
Mechanism of Action
The mechanism of action of N'-octanoyl-3-phenylacrylohydrazide is not yet fully understood. However, studies have shown that the compound exhibits inhibitory effects on enzymes such as acetylcholinesterase by binding to the active site of the enzyme. N'-octanoyl-3-phenylacrylohydrazide has also been found to interact with proteins such as bovine serum albumin, suggesting that the compound may have potential applications in the development of protein-based drugs.
Biochemical and Physiological Effects:
N'-octanoyl-3-phenylacrylohydrazide has been found to exhibit various biochemical and physiological effects. Studies have shown that the compound exhibits inhibitory effects on enzymes such as acetylcholinesterase, suggesting that it may have potential applications in the treatment of Alzheimer's disease. N'-octanoyl-3-phenylacrylohydrazide has also been found to interact with proteins such as bovine serum albumin, suggesting that the compound may have potential applications in the development of protein-based drugs.
Advantages and Limitations for Lab Experiments
N'-octanoyl-3-phenylacrylohydrazide has several advantages for use in lab experiments. The compound is relatively easy to synthesize, making it readily available for use in research. N'-octanoyl-3-phenylacrylohydrazide has also been found to exhibit inhibitory effects on enzymes such as acetylcholinesterase, making it useful in the development of drugs for the treatment of Alzheimer's disease. However, N'-octanoyl-3-phenylacrylohydrazide has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for research on N'-octanoyl-3-phenylacrylohydrazide. One potential direction is the investigation of the compound's potential applications in the development of protein-based drugs. Another direction is the study of the compound's mechanism of action, which could lead to the development of new drugs for the treatment of various diseases. Additionally, further studies could be conducted to determine the potential toxicity of N'-octanoyl-3-phenylacrylohydrazide and its effects on different cell types.
Scientific Research Applications
N'-octanoyl-3-phenylacrylohydrazide has been used in various scientific research applications, including the development of new drugs, the study of enzyme inhibition, and the investigation of protein-ligand interactions. N'-octanoyl-3-phenylacrylohydrazide has been found to exhibit inhibitory effects on enzymes such as acetylcholinesterase, making it useful in the development of drugs for the treatment of Alzheimer's disease. The compound has also been used in the study of protein-ligand interactions, where it has been found to bind to proteins such as bovine serum albumin.
properties
IUPAC Name |
N'-[(E)-3-phenylprop-2-enoyl]octanehydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-2-3-4-5-9-12-16(20)18-19-17(21)14-13-15-10-7-6-8-11-15/h6-8,10-11,13-14H,2-5,9,12H2,1H3,(H,18,20)(H,19,21)/b14-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGWMBHVGZGBBE-BUHFOSPRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NNC(=O)C=CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)NNC(=O)/C=C/C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(2E)-3-phenylprop-2-enoyl]octanehydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(4-methylbenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B3841967.png)


![N'-[1-(2-chlorophenyl)ethylidene]-4-hydroxybenzohydrazide](/img/structure/B3841997.png)
![N-(4-{[2-(4-nitrobenzoyl)hydrazino]carbonyl}phenyl)acetamide](/img/structure/B3842004.png)
![N'-[(cyclohexylcarbonyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B3842009.png)

![N'-{[2-(4-biphenylyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B3842023.png)


![4-hydroxy-N'-[1-(4-nitrophenyl)ethylidene]benzohydrazide](/img/structure/B3842060.png)

![N'-[(2,4-dichlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3842084.png)
